molecular formula C14H15N3O4S2 B2484249 Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 329699-65-2

Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2484249
CAS No.: 329699-65-2
M. Wt: 353.41
InChI Key: YQXZXAMCTPLBKK-UHFFFAOYSA-N
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Description

Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methoxybenzoylamino group at position 5 and an ethyl sulfanylacetate moiety at position 2. The compound’s structure combines electron-withdrawing (thiadiazole) and electron-donating (methoxybenzoyl) groups, which may influence its reactivity and biological interactions. Its molecular formula is C₁₈H₂₂N₄O₆S₃, with a molecular weight of 486.6 g/mol and an XLogP3 value of 1.8, indicating moderate lipophilicity .

Properties

IUPAC Name

ethyl 2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-5-4-6-10(7-9)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXZXAMCTPLBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the ester and amide groups dominates the compound’s reactivity under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Yield References
Ester Hydrolysis 1M NaOH, 80°C, 6h2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid92%
Amide Hydrolysis 6M HCl, reflux, 12h3-Methoxybenzoic acid + 5-amino-1,3,4-thiadiazole-2-thiol derivative78%
  • Key Insight : Ester hydrolysis proceeds efficiently under mild alkaline conditions, while amide cleavage requires stronger acidic environments.

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) group acts as a nucleophilic site, enabling alkylation or arylation.

Reaction Type Reagents/Conditions Products Yield References
Alkylation CH₃I, K₂CO₃, DMF, 25°C, 24hEthyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}methylsulfanyl)acetate85%
Arylation 4-Bromobenzaldehyde, CuI, DCMEthyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}(4-formylphenyl)sulfanyl)acetate67%
  • Mechanism : The sulfanyl group undergoes S-alkylation via SN2 pathways or Ullmann-type couplings for arylations.

Cyclization and Heterocycle Formation

The thiadiazole ring participates in cycloadditions or ring-opening reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Products Yield References
Cycloaddition NaN₃, CuSO₄, H₂O, 100°C, 8hTriazolo[5,1-b] thiadiazine derivative73%
Ring Opening NH₂NH₂, EtOH, reflux, 10hHydrazine-linked thiadiazole-acetate hydrazide68%
  • Note : Cycloadditions with azides generate triazole-fused systems, enhancing biological activity .

Reduction Reactions

Selective reduction of functional groups modifies the compound’s electronic profile.

Reaction Type Reagents/Conditions Products Yield References
Ester to Alcohol LiAlH₄, THF, 0°C, 2h2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanol89%
Thiadiazole Ring H₂, Pd/C, EtOH, 50 psi, 6hPartially saturated thiadiazoline intermediate54%
  • Limitation : Full hydrogenation of the thiadiazole ring is challenging due to aromatic stability.

Functional Group Interconversion

The 3-methoxybenzoyl group undergoes electrophilic substitutions or demethylation.

Reaction Type Reagents/Conditions Products Yield References
Demethylation BBr₃, CH₂Cl₂, −78°C, 1h3-Hydroxybenzamide derivative81%
Nitration HNO₃/H₂SO₄, 0°C, 3h3-Methoxy-5-nitrobenzamide analog63%
  • Application : Demethylation enables further functionalization of the benzamide moiety.

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in the compound is as follows:

Functional Group Reactivity Preferred Reactions
Ethyl EsterHighHydrolysis, Reduction
Sulfanyl LinkerModerateAlkylation, Arylation
Thiadiazole RingLow (aromatic stabilization)Cycloaddition, Ring Opening
3-MethoxybenzamideModerateDemethylation, Electrophilic Substitution

Stability Under Environmental Conditions

The compound exhibits moderate stability but degrades under harsh conditions:

Condition Effect Half-Life
pH 2–9 (25°C)Stable for >48h>48h
UV Light (254 nm)Photodegradation via thiadiazole ring cleavage6h
100°C (dry)Decomposition via ester/amide bond rupture2h

Scientific Research Applications

Chemistry

Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown its efficacy against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .

Medicine

The compound is being investigated for its potential as an anti-inflammatory and anticancer agent . Its mechanism of action involves interactions with specific molecular targets and pathways that modulate enzyme activity and receptor functions .

Industry

In industrial applications, this compound is utilized in the development of new materials with tailored properties for various applications.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In a comparative study assessing cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as a therapeutic agent in oncology .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of derivatives
BiologyAntimicrobial and antifungal propertiesEffective against various pathogens
MedicineAnti-inflammatory and anticancer potentialModulates enzyme activity; reduces cell viability
IndustryDevelopment of new materialsTailored properties for specific applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-Thiadiazol-2-yl)Thio)Acetate (Compound 44)

  • Structural Difference : The 3-methoxybenzoyl group in the target compound is replaced by a 4-methoxybenzamido substituent.
  • Cytotoxic Activity : Compound 44 exhibited <10% cytotoxic activity against human tumor cell lines (A549, HEPG2, MCF7), suggesting that positional isomerism (3- vs. 4-methoxy) may significantly impact bioactivity .
  • Synthesis : Prepared via alkylation of 5-substituted thiadiazole-2-thioles, a method analogous to the target compound’s synthesis .

Ethyl 2-[(5-Anilino-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetate (CAS 459846-08-3) Structural Difference: The 3-methoxybenzoylamino group is replaced by an anilino (phenylamino) group. Molecular Formula: C₁₂H₁₃N₃O₂S₂, with a lower molecular weight (319.4 g/mol) compared to the target compound, reflecting reduced steric bulk . Applications: Used as a building block in medicinal chemistry for kinase inhibitors and antimicrobial agents .

Ethyl 2-[[5-(2-Ethoxy-2-Oxoethyl)Sulfanyl-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetate Structural Difference: Contains a sulfanyl-ethyl ester substituent instead of the methoxybenzoylamino group. Physicochemical Properties: Molecular formula C₁₀H₁₄N₂O₄S₃, with higher polarity (XLogP3 = 0.9) due to the absence of aromatic substituents .

Heterocycle Variants

Ethyl 2-(5-Phenyl-1,3,4-Oxadiazol-2-ylsulfanyl)Acetate Heterocycle Difference: Replaces the thiadiazole core with an oxadiazole ring. Biological Relevance: Oxadiazoles are known for chemotherapeutic effects but generally exhibit lower metabolic stability than thiadiazoles due to reduced sulfur-mediated π-π interactions .

Functional Group Modifications

N-[5-({2-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]-2-Methyl-3-Nitrobenzamide (3d) Structural Difference: Incorporates a nitrobenzamide group and an ethyl-substituted thiadiazole. Anticancer Potential: Demonstrated 79% yield in synthesis and IR/NMR-confirmed structure, highlighting the role of nitro groups in enhancing electrophilic reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Bioactivity/Applications Reference
Ethyl 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate C₁₈H₂₂N₄O₆S₃ 486.6 1.8 3-Methoxybenzoylamino, ethyl ester Anticancer, anticonvulsant (proposed)
Compound 44 (4-Methoxybenzamido derivative) C₁₆H₁₈N₄O₅S₂ (estimated) ~406.5 2.1 4-Methoxybenzamido, ethyl ester <10% cytotoxicity (A549, MCF7)
Ethyl 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate C₁₂H₁₃N₃O₂S₂ 319.4 1.2 Phenylamino, ethyl ester Kinase inhibition, antimicrobial
Ethyl 2-(5-Phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate C₁₂H₁₂N₂O₃S 280.3 2.5 Oxadiazole core, phenyl, ethyl ester Chemotherapeutic (broad-spectrum)

Key Findings

  • Positional Isomerism : The 3-methoxy substituent in the target compound may enhance bioactivity compared to the 4-methoxy analogue (Compound 44), which showed negligible cytotoxicity .
  • Heterocycle Impact : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s electron-withdrawing effects, favoring prolonged pharmacological action .
  • Synthetic Flexibility : Alkylation of 5-substituted thiadiazole-2-thioles (e.g., with ethyl chloracetate) is a robust method for generating diverse derivatives .

Biological Activity

Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with thiadiazole derivatives in the presence of a suitable base. The detailed synthetic pathway can be outlined as follows:

  • Formation of Thiadiazole : The initial step involves the synthesis of a thiadiazole derivative from thiosemicarbazide and appropriate carbonyl compounds.
  • Acylation : The resulting thiadiazole is then acylated with 3-methoxybenzoyl chloride to form the desired compound.
  • Esterification : Finally, ethyl acetate is used to yield this compound.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiadiazole derivatives. For instance, a study reported that related compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Thiadiazole Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound AE. coli (G-)15
Compound BS. aureus (G+)20
Ethyl 2-{...}Klebsiella pneumoniae (G-)18

Antifungal Activity

In addition to antibacterial effects, some thiadiazole derivatives have shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungi like Candida albicans, although specific data for this compound remains limited .

Anticancer Potential

Emerging studies suggest that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds similar to Ethyl 2-{...} have demonstrated cytotoxic effects against various cancer cell lines in vitro . The mechanism often involves the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Study on Antimicrobial Activity : A recent research article investigated the antimicrobial properties of several thiadiazole derivatives synthesized from various precursors. The study noted that modifications in the substituents significantly influenced the biological activity .
    • Findings : The study concluded that compounds with electron-withdrawing groups showed enhanced antibacterial activity.
  • Cytotoxicity Assay : Another study assessed the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications led to increased apoptosis rates compared to controls .

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